The compound's IUPAC name is ethyl 4-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-4-oxobutanoate; oxalic acid. It has been documented in various chemical databases, including PubChem, where it is cataloged under the molecular formula and a molecular weight of . The compound's InChI Key is JIKSJNIPKJQGSW-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure .
The synthesis of ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate typically involves multi-step organic reactions. The following outlines a general synthetic pathway:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate features several key components:
The structural representation can be summarized using its SMILES notation: CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O
. This notation encapsulates the compound's intricate architecture.
Ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate can participate in various chemical reactions:
The mechanism of action for ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate is primarily linked to its interaction with specific biological targets. Compounds containing benzimidazole derivatives are known to exhibit a range of pharmacological activities:
Ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate has several potential applications in scientific research and medicine:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1